t-Boc-N-amido-PEG11-Amine

Catalog No.
S544672
CAS No.
890091-42-6
M.F
C29H60N2O13
M. Wt
644.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Boc-N-amido-PEG11-Amine

CAS Number

890091-42-6

Product Name

t-Boc-N-amido-PEG11-Amine

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C29H60N2O13

Molecular Weight

644.8 g/mol

InChI

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32)

InChI Key

GISRSYIQHFGCMC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG11-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Description

The exact mass of the compound t-Boc-N-amido-PEG11-Amine is 644.4095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • t-Boc-N-Amido-PEG11-Amine is a bifunctional linker molecule containing polyethylene glycol (PEG) spacer [].
  • It has two key functional groups:
    • A tert-Butyloxycarbonyl (Boc) protected amine group (t-Boc) [].
    • A free amine group (NH2) [].
  • This linker is commercially available from various chemical suppliers [, ].

Molecular Structure Analysis

  • The key features of the molecule are:
    • The PEG spacer, a hydrophilic chain that increases water solubility [, ].
    • The protected amine group (t-Boc), which can be deprotected under mild acidic conditions to reveal a free amine group [].
    • The free amine group, which can react with various other molecules [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for t-Boc-N-Amido-PEG11-Amine is not readily available in scientific literature due to potential proprietary information held by suppliers.
  • Reactions:
    • The free amine group can undergo various coupling reactions with other molecules containing carboxylic acids, NHS esters, or carbonyls (aldehydes or ketones) to create stable bonds [, ].
    • Deprotection: The Boc group can be selectively removed under mild acidic conditions to generate another free amine group [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, etc., for t-Boc-N-Amido-PEG11-Amine is not available in publicly accessible scientific databases.
  • However, the presence of the PEG spacer suggests good water solubility [, ].

t-Boc-N-Amido-PEG11-Amine does not have a direct mechanism of action as it's a linker molecule. Its function is to covalently attach other molecules together in bioconjugation reactions [].

  • Bioconjugation: This linker is used to attach biomolecules like antibodies, drugs, or imaging agents to other molecules like nanoparticles or proteins [, ]. The PEG spacer improves the water solubility of the final conjugate [, ].
  • Controlled release: The Boc group can be used as a temporary protection for the amine group, allowing for a controlled release of the functionality upon deprotection [].
  • Specific safety data for t-Boc-N-Amido-PEG11-Amine is not available in publicly accessible scientific databases.
  • However, as a general guideline, organic compounds should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated environment. It is recommended to consult the supplier's safety data sheet (SDS) for specific handling information.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.6

Exact Mass

644.4095

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Boc-PEG-amine (n=11)

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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